molecular formula C14H17NO3 B3036506 [(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate CAS No. 34622-25-8

[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate

Cat. No.: B3036506
CAS No.: 34622-25-8
M. Wt: 247.29 g/mol
InChI Key: VZXUJYNZOZXKOE-RNJOBUHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a bicyclic structure with a benzoate ester group, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary target of [(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[32It is identified as atropane alkaloid , a class of molecules known to interact with various neurotransmitter systems in the nervous system.

Mode of Action

Tropane alkaloids typically exert their effects by binding to and modulating the activity of neurotransmitter receptors, such as acetylcholine receptors .

Biochemical Pathways

The exact biochemical pathways affected by [(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[32Tropane alkaloids, in general, can influence several biochemical pathways related to neurotransmission .

Result of Action

The specific molecular and cellular effects of [(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[32As a tropane alkaloid, it may influence neuronal activity and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate typically involves the esterification of the corresponding alcohol with benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate can be compared to other esters and bicyclic compounds:

    Similar Compounds: Examples include methyl benzoate, ethyl benzoate, and other azabicyclic esters.

    Uniqueness: The unique combination of a bicyclic structure with a benzoate ester group gives this compound distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[(1R,2S,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-12-8-10-6-7-11(15-10)13(12)18-14(17)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11+,12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXUJYNZOZXKOE-RNJOBUHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CC1N2)O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H](C[C@H]1N2)O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate
Reactant of Route 3
[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate
Reactant of Route 5
[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate
Reactant of Route 6
[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.